1-(3-Methylamino-pyrrolidin-1-yl)-ethanone

Descripción

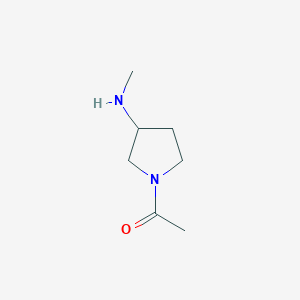

1-(3-Methylamino-pyrrolidin-1-yl)-ethanone is a pyrrolidine-derived ethanone compound characterized by a methylamino substituent at the 3-position of the pyrrolidine ring. Comparisons must instead rely on structurally analogous ethanone derivatives with pyrrolidine, piperazine, or heterocyclic substituents, as documented in the literature .

Propiedades

IUPAC Name |

1-[3-(methylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-3-7(5-9)8-2/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMBUDHSQIZKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylamino-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with methylamine and an appropriate ketone precursor. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Pyrrolidine is synthesized through the cyclization of 1,4-diaminobutane.

Substitution Reaction: The pyrrolidine ring undergoes a substitution reaction with methylamine to introduce the methylamino group.

Ketone Formation:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methylamino-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.

Major Products:

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1-(3-Methylamino-pyrrolidin-1-yl)-ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Methylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrrolidine- and Piperazine-Based Ethanones

- 1-(1H-Pyrrol-2-yl)-ethanone (): A volatile compound identified in pumpkin fruit, contributing to aroma profiles. Unlike the target compound, it lacks the methylamino-pyrrolidine moiety but shares the ethanone group. Its volatility (detected via GC-MS) contrasts with the likely lower volatility of 1-(3-Methylamino-pyrrolidin-1-yl)-ethanone due to increased molecular weight and polarity .

- 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (): This derivative features a piperazine ring linked to ethanone and tetrazole. The target compound’s methylamino-pyrrolidine group may offer similar solubility but with distinct steric effects .

Heterocyclic Ethanones with Pharmacological Activity

- (S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) (): A pyridine-piperazine-ethanone hybrid showing anti-Trypanosoma cruzi activity via CYP51 inhibition. The trifluoromethyl group enhances metabolic stability, a feature absent in the target compound. The methylamino-pyrrolidine group in this compound may instead influence target binding through basic nitrogen interactions .

- 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone (): An isoquinoline alkaloid with a prenyl substituent. Its methoxy group contributes to lipophilicity, while the ethanone moiety enables hydrogen bonding.

Key Structural Differences

Pharmacological and Physicochemical Properties

Antimicrobial Activity

Schiff bases derived from ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) showed antibacterial activity against E. coli and Salmonella Typhi ().

Physicochemical Data

- Melting Points: 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone: 104–106°C (). 1-(6-Methoxyisoquinolin-1-yl)ethanone: Not reported, but likely >150°C due to aromaticity. Prediction for Target Compound: ~80–120°C (based on pyrrolidine derivatives).

- Spectroscopic Signatures: IR: Ethanone C=O stretch ~1650–1700 cm⁻¹ (consistent across ). ^1^H NMR: Pyrrolidine protons appear as multiplets near δ 2.0–3.5 (cf. ) .

Actividad Biológica

1-(3-Methylamino-pyrrolidin-1-yl)-ethanone, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry and biological research due to its structural characteristics and potential pharmacological properties. This compound is part of a broader class of synthetic cathinones, which are known for their stimulant effects and interactions with various biological targets.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an ethanone moiety , with a methylamino group that significantly influences its reactivity and biological interactions. The structural formula can be represented as follows:

This compound interacts with specific molecular targets such as receptors and enzymes. Its mechanism involves modulating the activity of these targets, which can lead to various biological effects, including potential therapeutic applications in neurodegenerative diseases and cancer treatment.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. In studies involving synthetic cathinones, compounds similar to this compound have shown significant effects on locomotor activity and cardiovascular parameters in animal models .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrrolidine derivatives. For instance, derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds exhibiting similar structural features demonstrated potent inhibition against various cancer cell lines, suggesting that this compound might also possess anticancer properties .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Reports indicate that certain synthetic cathinones can lead to severe adverse effects, including fatalities from overdose situations. Understanding the safety profile is critical for any therapeutic application .

Case Study 1: Neuropharmacological Impact

A study assessed the impact of a related compound on dopamine uptake in rat models. It was found that the S-enantiomer exhibited a significantly higher potency than its R counterpart, suggesting enantioselectivity in action . This finding highlights the importance of stereochemistry in the biological activity of pyrrolidine derivatives.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives similar to this compound inhibited the growth of medulloblastoma cells at nanomolar concentrations. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-Methylamino-pyrrolidin-1-yl)-ethanone?

- Methodological Answer : The synthesis of pyrrolidine-ethanone derivatives typically involves amide coupling or Friedel-Crafts acylation (for aromatic analogs). For example, Friedel-Crafts reactions use acyl chlorides and Lewis acids (e.g., AlCl₃) to introduce ketone groups . For non-aromatic systems like pyrrolidine derivatives, nucleophilic substitution or reductive amination may be employed to install the methylamino group. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Characterization using ¹H/¹³C NMR to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz) identifies proton environments (e.g., methylamino protons at δ 2.2–2.8 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., triclinic crystal system, space group P1 for similar enaminones ).

Q. What safety protocols are essential during handling and synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (critical due to potential toxicity ).

- Ventilation : Use fume hoods for volatile intermediates (e.g., acyl chlorides).

- Waste Disposal : Segregate halogenated/organic waste for professional treatment .

II. Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against protein targets (e.g., enzymes) using software like AutoDock Vina. For example, fluorinated analogs show enhanced binding in enzyme pockets .

Q. How to resolve contradictions in spectroscopic data across research studies?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(1H-pyrrol-2-yl)ethanone δ 2.5 ppm for acetyl group ).

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl carbons in ambiguous cases.

- Dynamic NMR : Resolve rotational barriers in methylamino groups at variable temperatures .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions (e.g., AlCl₃ at 0°C improves Friedel-Crafts selectivity ).

- In Situ Monitoring : Use FT-IR to track acyl chloride consumption during reactions.

- Scale-Up Considerations : Maintain low exotherm rates to prevent side reactions (critical for nitro-substituted analogs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.